molecular formula C15H21N5O2S B2413467 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034257-68-4

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2413467
CAS RN: 2034257-68-4
M. Wt: 335.43
InChI Key: UXRIWIHUTNRCJE-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, also known as MPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cancer cell growth, and improve cognitive function in animal models of neurodegenerative diseases. 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide for lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide and its potential side effects.

Future Directions

There are several potential future directions for research on 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has shown promising results in animal models. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide and its potential side effects, which could inform the development of more effective and safe therapeutic agents. Finally, exploring the potential use of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide in combination with other drugs or therapies could lead to improved treatment outcomes for a variety of diseases.

Synthesis Methods

The synthesis method of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide involves the reaction of 1-(pyridin-3-yl)piperidine-4-carbaldehyde with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide in high purity.

Scientific Research Applications

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-19-12-15(11-17-19)23(21,22)18-9-13-4-7-20(8-5-13)14-3-2-6-16-10-14/h2-3,6,10-13,18H,4-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRIWIHUTNRCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

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